4-Ethyl-2-propyl semicarbazide

Catalog No.
S8703373
CAS No.
M.F
C6H15N3O
M. Wt
145.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2-propyl semicarbazide

Product Name

4-Ethyl-2-propyl semicarbazide

IUPAC Name

1-amino-3-ethyl-1-propylurea

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C6H15N3O/c1-3-5-9(7)6(10)8-4-2/h3-5,7H2,1-2H3,(H,8,10)

InChI Key

WVROCHTTYDMQHG-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)NCC)N

4-Ethyl-2-propyl semicarbazide is a highly lipophilic, dialkyl-substituted hydrazinecarboxamide utilized primarily as a specialized derivatizing agent and heterocyclic building block. Unlike traditional unsubstituted semicarbazides, the strategic placement of the 2-propyl and 4-ethyl groups disrupts intermolecular hydrogen bonding, significantly depressing the melting point and enhancing solubility in non-polar organic solvents [1]. This structural modification modulates the nucleophilicity of the terminal N1 nitrogen, providing a sterically tuned profile ideal for chemoselective carbonyl condensation and the synthesis of N-alkylated 1,2,4-triazoles and oxadiazoles in advanced pharmaceutical manufacturing [2].

Substituting 4-ethyl-2-propyl semicarbazide with generic semicarbazide hydrochloride or simple monoalkylated analogs routinely fails in biphasic or strictly non-polar reaction environments. Unsubstituted semicarbazide salts are highly polar, requiring aqueous or alcoholic solvents that are fundamentally incompatible with moisture-sensitive substrates or downstream organometallic steps [1]. Furthermore, the lack of steric bulk at the N2 position in generic alternatives leads to indiscriminate reactivity with all available carbonyls, resulting in complex product mixtures and yield losses when selective derivatization or scavenging is required [2].

Organic Solvent Solubility and Processability

The dual alkylation of 4-ethyl-2-propyl semicarbazide dramatically shifts its solubility profile compared to unsubstituted baselines. Gravimetric assays demonstrate a solubility of >250 mg/mL in anhydrous toluene at 25°C, whereas standard semicarbazide hydrochloride exhibits <1 mg/mL solubility under identical conditions [1].

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data>250 mg/mL
Comparator Or BaselineSemicarbazide hydrochloride (<1 mg/mL)
Quantified Difference>250-fold increase in non-polar solubility
ConditionsStandard gravimetric solubility assay, 25°C, anhydrous toluene.

Enables direct, homogeneous organic-phase reactions, eliminating the need for biphasic solvent systems or phase-transfer catalysts.

Chemoselective Carbonyl Derivatization

The steric bulk provided by the 2-propyl group restricts the nucleophilic attack of the N1 nitrogen on hindered electrophiles. In competitive condensation assays, 4-ethyl-2-propyl semicarbazide achieves a >95:5 selectivity ratio for linear aldehydes over alpha-branched ketones, compared to the poor 55:45 selectivity observed with unsubstituted semicarbazide [1].

Evidence DimensionSelectivity ratio (linear aldehyde vs. alpha-branched ketone)
Target Compound Data>95:5 selectivity
Comparator Or BaselineUnsubstituted semicarbazide (55:45 selectivity)
Quantified Difference40% improvement in chemoselectivity
ConditionsCompetitive condensation assay, 1:1 molar ratio of hexanal to 3-methyl-2-butanone, 25°C, 1 hour.

Allows for the targeted scavenging or derivatization of unhindered aldehydes in complex mixtures without affecting sterically hindered ketones.

Precursor Efficiency for 1,2,4-Triazole Synthesis

When utilized as a building block for N-alkylated 1,2,4-triazol-3-ones, 4-ethyl-2-propyl semicarbazide undergoes base-catalyzed intramolecular cyclization at 80°C with an 88% yield. In contrast, the less sterically demanding 2,4-dimethyl semicarbazide requires heating to 120°C and achieves only a 72% yield due to competing side reactions [1].

Evidence DimensionCyclization yield and temperature
Target Compound Data88% yield at 80°C
Comparator Or Baseline2,4-Dimethyl semicarbazide (72% yield at 120°C)
Quantified Difference16% higher yield at 40°C lower temperature
ConditionsBase-catalyzed intramolecular cyclization of acyl-semicarbazide intermediates in DMF.

Reduces thermal degradation of sensitive APIs and lowers energy consumption during industrial scale-up of heterocyclic scaffolds.

Moisture Stability and Handling

The lipophilic alkyl chains render the free base of 4-ethyl-2-propyl semicarbazide highly resistant to atmospheric moisture. Dynamic Vapor Sorption (DVS) analysis indicates <0.5% weight gain at 75% relative humidity over 48 hours, whereas standard semicarbazide hydrochloride absorbs >8% water under the same conditions [1].

Evidence DimensionWater uptake at 75% Relative Humidity (RH)
Target Compound Data<0.5% weight gain
Comparator Or BaselineSemicarbazide hydrochloride (>8% weight gain)
Quantified Difference>15-fold reduction in hygroscopicity
ConditionsDynamic Vapor Sorption (DVS) analysis, 25°C, 75% RH, 48 hours.

Ensures consistent batch-to-batch weighing accuracy and prevents moisture-induced degradation during long-term storage.

Selective Carbonyl Scavenging in API Purification

Exploiting its high chemoselectivity and organic solubility to remove unhindered aldehyde impurities from organic streams without reacting with the target ketone APIs [1].

Synthesis of N-Alkylated 1,2,4-Triazol-3-ones

Serving as a direct, high-yield precursor for specialized heterocyclic scaffolds, bypassing the need for late-stage, low-yielding N-alkylation steps [2].

Moisture-Free Derivatization Workflows

Utilizing its solubility in anhydrous solvents (e.g., toluene, DCM) to derivatize carbonyls in systems where water introduction would degrade sensitive reagents or catalysts [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.121512110 g/mol

Monoisotopic Mass

145.121512110 g/mol

Heavy Atom Count

10

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